2,3-Dihydro-benzofuran-7-sulfonic acid methylamide, 95%
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Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including DBSMA, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular formula of DBSMA is C9H11NO3S, and its molecular weight is 213.26 g/mol. Benzofuran derivatives like DBSMA are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis
Benzofuran derivatives, including DBSMA, have been synthesized using various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives . Another reaction involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2,3-Dihydro-benzofuran-7-sulfonic acid methylamide” are currently unknown. This compound is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
The biochemical pathways affected by “2,3-Dihydro-benzofuran-7-sulfonic acid methylamide” are currently unknown. Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities . .
Result of Action
While benzofuran derivatives are known for their diverse biological activities
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(11,12)8-4-2-3-7-5-6-13-9(7)8/h2-4,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVPIDOEVKTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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